molecular formula C13H13N3O2 B058273 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclopropyl-6-methyl-4-oxo- CAS No. 125055-61-0

4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclopropyl-6-methyl-4-oxo-

Cat. No. B058273
M. Wt: 243.26 g/mol
InChI Key: VALITZCLZVJAMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclopropyl-6-methyl-4-oxo- is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has been synthesized using various methods.

Mechanism Of Action

The exact mechanism of action of 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclopropyl-6-methyl-4-oxo- is not fully understood. However, it has been proposed that this compound acts by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins.

Biochemical And Physiological Effects

Studies have shown that 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclopropyl-6-methyl-4-oxo- exhibits anti-inflammatory and analgesic effects in animal models. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been reported to have a beneficial effect on the immune system by suppressing the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclopropyl-6-methyl-4-oxo- in lab experiments is its potential therapeutic applications. This compound has shown promising results in preclinical studies, making it a potential candidate for further development. However, one of the limitations of using this compound is its low solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclopropyl-6-methyl-4-oxo-. One of the areas of research that could be explored is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo. Additionally, further studies could be conducted to explore the potential use of this compound in the treatment of other diseases, such as inflammatory bowel disease and psoriasis.
In conclusion, 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclopropyl-6-methyl-4-oxo- is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. Its anti-inflammatory, analgesic, and antitumor properties make it a potential candidate for further development. However, more research is needed to fully understand its mechanism of action and explore its potential use in the treatment of other diseases.

Scientific Research Applications

4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclopropyl-6-methyl-4-oxo- has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor properties. This compound has also been investigated for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.

properties

CAS RN

125055-61-0

Product Name

4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclopropyl-6-methyl-4-oxo-

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

N-cyclopropyl-6-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C13H13N3O2/c1-8-3-2-4-11-14-7-10(13(18)16(8)11)12(17)15-9-5-6-9/h2-4,7,9H,5-6H2,1H3,(H,15,17)

InChI Key

VALITZCLZVJAMH-UHFFFAOYSA-N

SMILES

CC1=CC=CC2=NC=C(C(=O)N12)C(=O)NC3CC3

Canonical SMILES

CC1=CC=CC2=NC=C(C(=O)N12)C(=O)NC3CC3

Other CAS RN

125055-61-0

synonyms

N-cyclopropyl-2-methyl-10-oxo-1,7-diazabicyclo[4.4.0]deca-2,4,6,8-tetr aene-9-carboxamide

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture containing 16.32 g (0.08 mol) of 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid and 12.4 ml (0,088 mol) of triethylamine in 480 ml of chloroform is cooled below -10° C. by ice-salt. A solution of 6.5 ml (0.08 mol) of methyl chloroformate dissolved in 40 ml of chloroform is dropped to the above mixture at a temperature between -10° C. and -17° C. during 25 minutes. After stirring for 5 minutes, 5.025 g (0.088 mol) of cyclopropylamine in 80 ml of chloroform are dropped to the above solution at the same temperature during 40 minutes. The reaction mixture is stirred for 1 hour below -10° C. and then allowed to stand overnight under cooling by ice. For working up, the reaction mixture is washed 3 times with 150 ml of 5% sodium hydrogen carbonate solution each, then 3 times with 150 ml of water each. The organic phase is dried over anhydrous sodium sulfate, filtered and evaporated to give 14.5 g (74.5%) of the named compound as light yellow crystals after recrystallization from ethanol, m.p.: 174°-176° C.
Quantity
16.32 g
Type
reactant
Reaction Step One
Quantity
12.4 mL
Type
reactant
Reaction Step One
Quantity
480 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice-salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.5 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
5.025 g
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Four
Yield
74.5%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.